molecular formula C19H24FN B2966011 N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine CAS No. 1454690-45-9

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine

Cat. No.: B2966011
CAS No.: 1454690-45-9
M. Wt: 285.406
InChI Key: NHKUHHXFPGIILJ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C19H24FN It is characterized by the presence of two benzyl groups attached to a nitrogen atom, along with a fluorine and a methyl group on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dibenzylamine with 3-fluoro-3-methylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological systems, including potential effects on enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylamine: Lacks the fluorine and methyl groups, making it less sterically hindered.

    3-fluoro-3-methylbutan-1-amine: Lacks the benzyl groups, resulting in different chemical properties.

    N,N-dibenzyl-3-methylbutan-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is unique due to the combination of its structural features, including the fluorine atom, methyl group, and benzyl groups

Properties

IUPAC Name

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN/c1-19(2,20)13-14-21(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKUHHXFPGIILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a cooled solution (−78° C.) of 4-(dibenzylamino)-2-methylbutan-2-ol (110.0 g, 0.39 mol) in DCM (1 L), add diethylaminosulfur trifluoride (75 g, 0.47 mol) dropwise under N2, allow it to warm to RT and stir overnight. Re-cool the mixture to −78° C., add dropwise with saturated NaHCO3 (300 mL), warm to RT, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (0.1-0.2% EtOAc/pet ether) to afford the title compound (44.0 g, 40% yield). MS (m/z): 286.2 (M+1).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

Treat a −78° C. solution of 4-(dibenzylamino)-2-methylbutan-2-ol (110.0 g, 0.39 mol) in DCM (1 L) drop-wise with diethylaminosulfur trifluoride (75 g, 0.47 mol) under N2, allow it to warm to RT and stir overnight. Re-cool the mixture to −78° C., treat drop-wise with saturated NaHCO3 (300 mL), warm to RT, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (0.1-0.2% EtOAc/pet ether) to afford the title compound (44.0 g, 40% yield). MS (m/z): 286.2 (M+1).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
40%

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